molecular formula C10H11FN4O4 B1450788 2'-Fluoro-2'-deoxyinosine CAS No. 80049-87-2

2'-Fluoro-2'-deoxyinosine

Cat. No. B1450788
CAS RN: 80049-87-2
M. Wt: 270.22 g/mol
InChI Key: NRVOTDBYJXFINS-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-2’-deoxyinosine is a biomedical compound used in the research of viral infections, specifically for targeting RNA viruses . It acts by inhibiting viral replication, thus aiding in the research of these diseases .


Synthesis Analysis

Inosine and 2’-deoxyinosine are non-standard, naturally occurring nucleotides that contain the nucleobase hypoxanthine . Oligodeoxynucleotides containing a 2-fluoro-2′-deoxyinosine residue substituting normal 2′-deoxyguanosine residue were synthesized . Upon treating with ethanol solution of polyamine, the fluorine atom in the oligomers were readily substituted with the polyamine .


Molecular Structure Analysis

The molecular formula of 2’-Fluoro-2’-deoxyinosine is C10H12FN5O3 . The average mass is 285.232 Da and the monoisotopic mass is 285.087341 Da .


Chemical Reactions Analysis

2’-Fluoro-2’-deoxyadenosine is a potential prodrug for 2-fluroadenine, involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as hydrogen donor .


Physical And Chemical Properties Analysis

2’-Fluoro-2’-deoxyinosine is a white to off-white crystalline solid. It is soluble in water .

Scientific Research Applications

Synthesis and Reactivity

  • 2'-Fluoro-2'-deoxyinosine is involved in the synthesis and reactions of various nucleoside derivatives. For example, it has been used in the synthesis of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives, which are important for preparing N-substituted 2'-deoxyguanosine analogues (Pottabathini et al., 2005).

Biotransformation and Enzymatic Studies

  • 2'-Fluoro-2'-deoxyinosine has been identified in cell-free incubations of SAM and fluoride ion in Streptomyces cattleya, demonstrating its role in certain biotransformation processes (Cobb et al., 2005).

Medical and Pharmacological Research

  • This compound has been used in the development of stealth liposome formulations for drug delivery. For instance, a study focused on its use as a modulator for 5-fluorouracil, evaluating its efficacy in vitro and in tumor-bearing mice (Fanciullino et al., 2005).
  • Another study examined the overproduction and gene amplification of thymidylate synthase in fluorodeoxyuridine-resistant human cells, where deoxyinosine played a role in drug resistance mechanisms (Berger et al., 1985).

Biochemistry and Molecular Biology

  • In the field of biochemistry, 2'-Fluoro-2'-deoxyinosine has been utilized in studies related to the template activity of poly(2'-fluoro-2'-deoxyinosinic acid) for reverse transcriptase in viruses (Fukui et al., 1982).

Nucleoside Modifications and Applications

  • The compound has been a key player in synthesizing oligodeoxynucleotides containing modified deoxyguanosine residues, contributing to our understanding of DNA structure and function (Shinozuka et al., 1999).

Fluorination in Nucleosides

  • 2'-Fluoro-2'-deoxyinosine has been synthesized as part of a broader study on fluorinated pyrrolo(2,3-d)pyrimidine nucleosides, illustrating its role in creating novel nucleoside analogs (Seela et al., 2006).

Drug Interaction Studies

  • Research has also focused on the effect of excess folates and deoxyinosine on the activity and site of action of 5-fluorouracil, highlighting the biochemical interactions important in cancer treatment (Evans et al., 1981).

Enzymatic Applications

  • 2'-Fluoro-2'-deoxyinosine has been studied in the context of enzymatic synthesis, such as during the synthesis of 2-fluorocordycepin, demonstrating its utility in biocatalysis (Kayushin et al., 2021).

Safety And Hazards

2’-Fluoro-2’-deoxyinosine is considered hazardous. It may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

2’-Fluoro-2’-deoxyinosine holds promise in drug development, nucleic acid labeling, and understanding nucleotide metabolism . It is also being used in the research of viral infections, specifically for targeting RNA viruses .

properties

IUPAC Name

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOTDBYJXFINS-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230051
Record name 2'-Deoxy-2'-fluoroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2'-fluoroinosine

CAS RN

80049-87-2
Record name 2'-Deoxy-2'-fluoroinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Fluoro-2'-deoxyinosine
Reactant of Route 2
Reactant of Route 2
2'-Fluoro-2'-deoxyinosine
Reactant of Route 3
Reactant of Route 3
2'-Fluoro-2'-deoxyinosine
Reactant of Route 4
Reactant of Route 4
2'-Fluoro-2'-deoxyinosine
Reactant of Route 5
2'-Fluoro-2'-deoxyinosine
Reactant of Route 6
2'-Fluoro-2'-deoxyinosine

Citations

For This Compound
110
Citations
AR Diaz, R Eritja, RG Garcia - Nucleosides, Nucleotides & Nucleic …, 1997 - Taylor & Francis
… guanine derivatives with double-helix stabilizing molecules such as spermine, spermidine and propylimidazole have been prepared using protected 2-fluoro-2'-deoxyinosine …
Number of citations: 29 www.tandfonline.com
TM Harris, CM Harris - Current Protocols in Nucleic Acid …, 2000 - Wiley Online Library
… In addition, the O6-protected 2-fluoro-2′-deoxyinosine compounds can be converted to phosphoramidites and used in the synthesis of oligonucleotides, thus allowing substitution …
N Pottabathini, S Bae, P Pradhan… - The Journal of …, 2005 - ACS Publications
… One is fusion chemistry, which has been utilized to prepare 2-fluoro-2‘-deoxyinosine (as the … Such nonaqueous diazotization has therefore provided routes to 2-fluoro-2‘-deoxyinosine …
Number of citations: 33 pubs.acs.org
HJ Thomas, KN Tiwari, SJ Clayton… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
… Since 2’fluoro-2’-deoxyinosine is resistant to cleavage by mammalian PNP: we reasoned that the 2’deoxy-2’-fluoro-2-haloadenosines would also be resistant to E. coli PNP. 2’-Fluoro-2’…
Number of citations: 24 www.tandfonline.com
BL DeCorte, D Tsarouhtsis… - Chemical research in …, 1996 - ACS Publications
… We decided to investigate the use of O 6 -protected 2-fluoro-2‘-deoxyinosine in our postoligomerization strategy. Protection at O 6 enhances the susceptibility of the 2 position to …
Number of citations: 82 pubs.acs.org
C Fàbrega, R Güimil García, AR Díaz, R Eritja - 1998 - degruyter.com
… Oligonucleotides containing the photoreactive nucleosides 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine have been prepared using protected 2-fluoro-2'-deoxyinosine and 8…
Number of citations: 9 www.degruyter.com
AK Ghosh, P Lagisetty, B Zajc - The Journal of Organic Chemistry, 2007 - ACS Publications
… As a comparison, di-TBDMS protected 2-fluoro-2‘-deoxyinosine (2FdI) was synthesized, 17 and its data are also included in Tables 2 and 4. In the 2FdI case, its 19 F signal appears at −…
Number of citations: 28 pubs.acs.org
K Shinozuka, M Onodera, H Ikeda… - … acids symposium series, 1999 - academic.oup.com
Oligodeoxynucleotides containing a 2-fluoro-2′-deoxyinosine residue substituting normal 2′-deoxyguanosine residue were synthesized. Upon treating with ethanol solution of …
Number of citations: 3 academic.oup.com
BA NON-NATURAL - NUCLEOSIDES & NUCLEOTIDES, 1995 - researchgate.net
… 2-fluoro-2'-deoxyinosine … 2-fluoro-2-deoxyinosine was also protected with the Npe group. This group was used for protection of position 6 during the synthesis of 2fluoro-2'-deoxyinosine …
Number of citations: 2 www.researchgate.net
CM Prusiewicz, R Sangaiah, A Gold… - Polycyclic Aromatic …, 1999 - Taylor & Francis
… Conversely, reaction of an 06-unprotected 2-fluoro-2’-deoxyinosine-3’H-phosphonate (4) with trans-CPP aminohydrin produced an unresolvable mixture of diastereomeric 3‘-H-…
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.